Ursonic acid
Overview
Description
Ursonic acid, also known as 3-oxo-urs-12-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid. It is found in various medicinal herbs such as Ziziphus jujuba. This compound has gained attention due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities .
Mechanism of Action
Target of Action
Ursonic acid (UA) is a triterpene acid that has been found to target numerous molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands . In addition, UA targets secreted phosphoprotein 1 (SPP1) to regulate Th17 cells against non-alcoholic fatty liver disease .
Mode of Action
UA interacts with its targets to inhibit tumor progression and induce sensitization to conventional treatment drugs . It has been shown to suppress transformation, inhibit proliferation, and induce apoptosis of tumor cells . In the case of non-alcoholic fatty liver disease, UA targets SPP1, which induces Th17 cell differentiation, amplifying inflammatory cascades, and subsequently promoting the evolution of the disease .
Biochemical Pathways
UA exerts its effects through multiple signaling pathways. It activates the NF-κB signaling pathway, key regulators of mitochondrial apoptosis pathway (pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins), down-regulates MDM2 protein expression, and up-regulates p53 expression . In addition to the canonical TGF-β/IL-6 cytokine pathway, SPP1 can directly interact with ITGB1 and CD44, orchestrating Th17 cell differentiation via their joint downstream ERK signaling pathway .
Pharmacokinetics
UA is a hydrophobic compound, which limits its bioavailability. It is usually chemically modified to increase its bioavailability prior to administration . The bioavailability of UA by oral administration is low since it is absorbed by the intestine through passive diffusion . Various strategies have been developed to improve the water solubility and bioavailability of UA .
Result of Action
The molecular signaling of UA is primarily linked to pro-inflammatory cytokines such as IL-7, IL-17, IL-1β, TNF-α or cyclooxygenase-2, and nitric oxide synthase through nuclear factor-κB, the primary factor in inflammatory responses to external stimuli . UA significantly decreases the survival and proliferation of various types of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of UA. For instance, the poor water solubility of UA, which is a crucial parameter for bioavailability parameters such as absorption, permeation, first effects, and elimination of drugs, can be influenced by the environment
Safety and Hazards
Future Directions
Ursolic acid has many benefits, but its therapeutic applications in clinical medicine are limited by its poor bioavailability and absorption . Researchers around the globe have designed and developed synthetic ursolic acid derivatives with enhanced therapeutic effects by structurally modifying the parent skeleton of ursolic acid . These structurally modified compounds display enhanced therapeutic effects when compared to ursolic acid .
Biochemical Analysis
Biochemical Properties
Ursonic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens . Additionally, this compound interacts with proteins involved in the STAT3 signaling pathway, inhibiting the proliferation of cancer cells . It also affects the JNK signaling pathway, leading to reduced T cell activation and proliferation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the STAT3 activation pathway . Furthermore, this compound reduces the proliferation of cancer cells and induces apoptosis by inhibiting JNK expression and IL-2 activation . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to cell cycle arrest and inhibition of cell migration and invasion . This compound impacts gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of aromatase, reducing estrogen biosynthesis . It also interacts with the STAT3 and JNK signaling pathways, inhibiting their activation and downstream effects . Additionally, this compound modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . These interactions result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that this compound can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit the growth and metastasis of cancer cells without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the uronic acid pathway . This pathway involves the conversion of glucose and other sugars into uronic acids, which are essential intermediates in various metabolic processes . This compound interacts with enzymes such as UDP-glucose dehydrogenase and UDP-glucuronosyltransferase, influencing the synthesis and metabolism of uronic acids . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization and accumulation of this compound are influenced by factors such as its solubility and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . It can interact with various subcellular compartments, including the endoplasmic reticulum and mitochondria, influencing their function and activity . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ursonic acid can be synthesized through several chemical reactions. One common method involves the oxidation of ursolic acid. The process typically includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-25°C to ensure the selective oxidation of the hydroxyl group at the C-3 position to a keto group .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. The leaves and fruits of Ziziphus jujuba are commonly used. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Ursonic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different derivatives.
Reduction: Reduction of the keto group can revert it back to ursolic acid.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetone, ethanol, methanol.
Conditions: Temperature control (0-25°C), inert atmosphere (nitrogen or argon) for sensitive reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives with potential anticancer properties.
Reduction Products: Ursolic acid and its derivatives.
Substitution Products: Derivatives with different functional groups enhancing biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties. It has shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis.
Comparison with Similar Compounds
Ursonic acid is often compared with other pentacyclic triterpenoids such as:
Oleanolic Acid: Another pentacyclic triterpenoid with similar therapeutic properties but differs in its chemical structure and specific biological activities.
Asiatic Acid: Known for its wound healing and anti-inflammatory properties, it has a different structural configuration compared to this compound.
This compound stands out due to its unique structural features and the potential for enhanced biological activities, making it a promising candidate for further research and development in various therapeutic areas.
Properties
IUPAC Name |
1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRYNWJQNHDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ursonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6246-46-4 | |
Record name | Ursonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 - 275 °C | |
Record name | Ursonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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